7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid
Description
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-4-5-15-7-13-9(10(16)17)8(15)6-14/h7H,4-6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPUKXNTBSOWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=NC(=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Imidazo[1,5-a]pyrazine Core
- Starting from pyrazine-2-methylamine, an acid anhydride is added dropwise in an ice-water bath to form an amide intermediate.
- This amide is reacted with phosphorus oxychloride (POCl3) at room temperature, followed by reflux with phosphorus pentoxide (P2O5), promoting cyclization to yield the imidazo[1,5-a]pyrazine derivative.
- The reaction mixture is then worked up by extraction with ethyl acetate, washing with brine, drying, and concentration to isolate the intermediate.
Reduction to Tetrahydroimidazo[1,5-a]pyrazine
Protection of Amino Group with tert-Butoxycarbonyl (Boc)
- The tetrahydroimidazo[1,5-a]pyrazine derivative is reacted with di-tert-butyl dicarbonate (Boc2O) in ethanol at room temperature.
- This reaction selectively protects the amino functionality, yielding the Boc-protected compound.
- The reaction is typically monitored by thin layer chromatography (TLC) until completion.
Functionalization at Position 1 with Carboxylic Acid
- The Boc-protected intermediate may be further functionalized by halogenation using N-halosuccinimide in ethanol.
- Under a carbon monoxide atmosphere, the halogenated compound undergoes carbonylation using cobalt octacarbonyl and chloroacetate in methanol to introduce ester groups.
- Subsequent hydrolysis of esters yields the free carboxylic acid at the 1-position, completing the synthesis of the target compound.
Reaction Conditions and Purification
- Most reactions are conducted at room temperature or under reflux conditions in common organic solvents such as ethanol, methanol, or dichloromethane.
- Work-up involves extraction with ethyl acetate, washing with saturated brine, drying over anhydrous magnesium sulfate, filtration, and concentration under reduced pressure.
- Purification is typically achieved by silica gel column chromatography, yielding white solid products with high purity.
Representative Data Table of Key Parameters
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Amide formation | Acid anhydride, pyrazine-2-methylamine | Ice-water bath → RT | 0°C to RT | - | Dropwise addition, stirring |
| 2 | Cyclization | Phosphorus oxychloride, phosphorus pentoxide | - | RT to reflux | - | Reflux for cyclization |
| 3 | Catalytic hydrogenation | Pd/C catalyst, H2 gas | Ethanol | RT | - | Reduction to tetrahydro form |
| 4 | Boc protection | Di-tert-butyl dicarbonate | Ethanol | RT | - | Amino protection |
| 5 | Halogenation | N-halosuccinimide | Ethanol | RT | - | Preparation for carbonylation |
| 6 | Carbonylation (ester formation) | Cobalt octacarbonyl, chloroacetate, CO atmosphere | Methanol | Oil bath (~65°C) | 67-94 | Ester intermediate formation |
| 7 | Hydrolysis | Acid or base hydrolysis | Various | RT | - | Conversion to carboxylic acid |
| 8 | Purification | Silica gel chromatography | - | - | - | Final compound isolation |
Note: Yields and conditions vary by specific intermediate and scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically transforming the tetrahydroimidazo[1,5-A]pyrazine ring system into more oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure, such as reducing the carboxylic acid group to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the core ring system.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst, or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or alkoxides for nucleophilic substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used but can include oxidized or reduced derivatives of the starting compound, as well as substituted imidazo[1,5-A]pyrazines.
Scientific Research Applications
Drug Design
The compound serves as a valuable intermediate in the synthesis of various bioactive molecules. Its unique structural features allow for modifications that can enhance pharmacological properties. For instance:
- Prodrug Development : The tert-butoxycarbonyl (Boc) group can be removed enzymatically or chemically to release the active drug form, making it useful in designing prodrugs that improve solubility and bioavailability .
Targeted Therapy
Recent studies have highlighted the potential of this compound in targeted therapy approaches such as PROTAC (Proteolysis Targeting Chimeras) development. The rigid linker properties of the compound facilitate the design of molecules that can selectively target and degrade specific proteins implicated in diseases such as cancer .
Anticancer Properties
Research indicates that derivatives of 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid exhibit promising anticancer activity. The imidazo[1,5-A]pyrazine scaffold has been associated with inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group transformations. The Boc protection strategy is commonly employed to enhance stability during synthesis.
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Cyclization | Under acidic conditions |
| 2 | Boc Protection | Reaction with tert-butyl chloroformate |
| 3 | Hydrolysis | Removal of Boc group |
Case Study: Anticancer Activity Evaluation
A study evaluated the anticancer effects of various derivatives based on this compound against human cancer cell lines. Results demonstrated significant cytotoxicity with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study: PROTAC Development
In a recent research project, the compound was utilized as a building block for developing PROTACs targeting specific oncogenic proteins. The resulting compounds showed enhanced selectivity and efficacy in degrading target proteins involved in cancer progression .
Mechanism of Action
The mechanism of action of this compound, particularly in a biological context, involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the modifications made to the core structure and the context of its use. For example, as an antimicrobial agent, it might inhibit the function of critical bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related derivatives, emphasizing substituents, molecular properties, and applications:
*Calculated based on molecular formula.
Key Comparative Insights
Pharmaceutical Relevance
- The target compound’s scaffold is central to diabetes therapeutics , as seen in Retagliptin and combination therapies with metformin, which reduce HbA1c levels by 1.5–2.0% in clinical trials .
- Structural modifications (e.g., trifluoromethyl groups) enhance binding affinity to target enzymes like DPP-4 or p38α kinase, as shown in docking studies () .
Biological Activity
The compound 7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid (CAS No. 885281-30-1) is a member of the imidazo[1,5-a]pyrazine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant research findings.
Basic Information
| Property | Details |
|---|---|
| Chemical Formula | C₁₂H₁₇N₃O₄ |
| Molecular Weight | 267.28 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | 435.6 °C at 760 mmHg |
| Purity (HPLC) | 96.89% |
Structural Characteristics
The compound features a tetrahydroimidazo[1,5-a]pyrazine core structure with a tert-butoxycarbonyl group that enhances its solubility and stability.
Research indicates that compounds in the imidazo[1,5-a]pyrazine class may exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against a range of bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, possibly through apoptosis induction.
- Anti-inflammatory Effects : Certain derivatives may modulate inflammatory pathways, providing therapeutic avenues for inflammatory diseases.
Case Studies and Research Findings
-
Anticancer Activity
- A study published in Journal of Medicinal Chemistry evaluated various imidazo[1,5-a]pyrazine derivatives for anticancer properties. The findings indicated that modifications at the 7-position significantly enhanced cytotoxicity against breast and colon cancer cell lines .
- Another investigation focused on the compound's ability to induce apoptosis in leukemia cells, demonstrating a dose-dependent increase in caspase activity .
- Antimicrobial Properties
- Anti-inflammatory Effects
Comparative Analysis
To better understand the biological activity of this compound compared to related compounds, a comparative analysis is presented below:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Moderate |
| 7-(Methyl)-5,6-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid | High | Moderate | Low |
| 7-(Phenyl)-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid | Low | Significant | High |
Q & A
Q. Side Product Mitigation :
- Use anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to isolate intermediates before undesired substitutions occur .
Q. Table 1: Synthetic Route Comparison
Basic: What spectroscopic techniques confirm structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., Boc group: δ 1.4 ppm for tert-butyl; carboxylate: δ 170 ppm in 13C) .
- IR Spectroscopy : Confirm Boc (C=O stretch ~1680 cm⁻¹) and carboxylic acid (O-H stretch ~2500-3000 cm⁻¹) groups .
- HPLC : Assess purity (>95% recommended for research use; C18 column, acetonitrile/water gradient) .
Q. Data Interpretation Example :
- A split peak in HPLC may indicate residual solvents or diastereomers; optimize column temperature or mobile phase .
Advanced: How can computational modeling predict reactivity in nucleophilic substitutions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrazine ring .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways for substitutions at C-3 or C-8 positions .
- Software Tools : Gaussian, ORCA, or AutoDock for ligand-target docking (e.g., enzyme inhibition studies) .
Q. Case Study :
- MD simulations of Boc deprotection under acidic conditions (e.g., TFA) revealed protonation at the pyrazine N-atom accelerates cleavage .
Advanced: How to resolve contradictions in biological activity data across assays?
Methodological Answer:
- Assay Standardization :
- Control pH (e.g., use buffers like PBS for cellular assays vs. Tris-HCl for enzymatic studies) .
- Validate cell lines (e.g., HepG2 vs. HEK293) for receptor expression levels .
- Data Normalization :
- Use internal standards (e.g., IC50 values normalized to reference inhibitors) .
- Meta-Analysis : Compare logP, solubility, and protein binding across studies to identify confounding variables .
Basic: What storage conditions preserve compound stability?
Methodological Answer:
- Short-Term : Store at -20°C in airtight, light-resistant vials with desiccant .
- Long-Term : Lyophilize and store under argon at -80°C; avoid repeated freeze-thaw cycles .
- Stability Tests : Monitor via HPLC every 6 months; degradation >5% warrants repurification .
Advanced: How to design mechanistic studies for enzyme inhibition?
Methodological Answer:
- Kinetic Assays :
- Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) .
- Vary substrate concentrations with fixed inhibitor doses .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
- Mutagenesis : Engineer enzyme mutants (e.g., Ala-scanning) to identify critical binding residues .
Q. Table 2: Example Inhibition Data
| Enzyme | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|
| Kinase X | 0.45 | Competitive | |
| Protease Y | 12.3 | Non-competitive |
Basic: How to optimize Boc deprotection without core degradation?
Methodological Answer:
- Acidic Conditions : Use 20% TFA in DCM for 2 hrs at RT; neutralize with NaHCO3 post-deprotection .
- Microwave-Assisted Cleavage : Reduce time (10 mins, 50°C) to minimize side reactions .
- Monitor by NMR : Loss of Boc δ 1.4 ppm signal confirms completion without ring-opening .
Advanced: Challenges in structure-activity relationship (SAR) studies of derivatives?
Methodological Answer:
- Stereochemical Complexity : Use chiral HPLC or asymmetric synthesis to isolate enantiomers for activity comparison .
- Bioisosteric Replacement : Replace the carboxylate with tetrazole or sulfonamide to assess pharmacophore requirements .
- QSAR Modeling : Train models with descriptors like logD, polar surface area, and H-bond donors .
Q. Case Study :
- Methyl substitution at C-6 increased solubility but reduced kinase inhibition, suggesting steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
